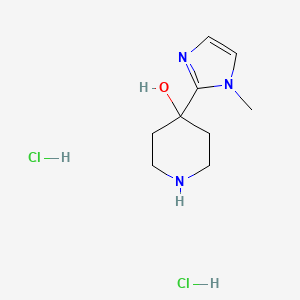

4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

CAS No.: 2089277-83-6

Cat. No.: VC6018553

Molecular Formula: C9H17Cl2N3O

Molecular Weight: 254.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089277-83-6 |

|---|---|

| Molecular Formula | C9H17Cl2N3O |

| Molecular Weight | 254.16 |

| IUPAC Name | 4-(1-methylimidazol-2-yl)piperidin-4-ol;dihydrochloride |

| Standard InChI | InChI=1S/C9H15N3O.2ClH/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9;;/h6-7,10,13H,2-5H2,1H3;2*1H |

| Standard InChI Key | MFXMGHURJVOUGN-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1C2(CCNCC2)O.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group and a 1-methylimidazol-2-yl moiety. The dihydrochloride salt form enhances solubility and stability, a common modification for nitrogen-containing heterocycles. Key structural features include:

-

Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

-

Imidazole substituent: A five-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

-

Hydroxyl group: Introduces polarity and potential for derivatization via esterification or etherification.

The IUPAC name, 4-(1-methylimidazol-2-yl)piperidin-4-ol; dihydrochloride, reflects this arrangement, while the SMILES string (CN1C=CN=C1C2(CCNCC2)O.Cl.Cl) encodes the connectivity. X-ray crystallography of analogous compounds reveals chair conformations for the piperidine ring and coplanar orientations between the imidazole and piperidine systems .

Table 1: Molecular descriptors of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

| Property | Value |

|---|---|

| CAS No. | 2089277-83-6 |

| Molecular Formula | C₉H₁₇Cl₂N₃O |

| Molecular Weight | 254.16 g/mol |

| IUPAC Name | 4-(1-methylimidazol-2-yl)piperidin-4-ol; dihydrochloride |

| SMILES | CN1C=CN=C1C2(CCNCC2)O.Cl.Cl |

| InChI Key | MFXMGHURJVOUGN-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Routes

Industrial synthesis typically employs a multi-step sequence:

-

Imidazole ring formation: Condensation of glyoxal with ammonium acetate and methylamine yields 1-methylimidazole.

-

Piperidine functionalization: 4-Piperidone undergoes nucleophilic substitution with the pre-formed imidazole derivative under basic conditions.

-

Hydrochloride salt formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt, enhancing crystallinity.

Batch reactors remain the standard for small-scale production, though continuous flow systems offer advantages in yield optimization and waste reduction. Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.

Process Optimization

Key parameters influencing yield and purity:

-

Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and side-product formation.

-

Solvent selection: Polar aprotic solvents (e.g., DMF) enhance imidazole reactivity, while protic solvents (e.g., ethanol) improve salt crystallization .

-

Stoichiometry: A 1.2:1 molar ratio of 4-piperidone to 1-methylimidazole minimizes unreacted starting material .

Physicochemical Properties

Solubility and Stability

While exact solubility data remain proprietary, the dihydrochloride salt exhibits moderate solubility in water (estimated 50–100 mg/mL) and methanol, with poor solubility in nonpolar solvents. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert conditions.

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz): Signals at δ 3.85 (s, 3H, N-CH₃), 3.70–3.45 (m, 4H, piperidine H), 7.45 (s, 2H, imidazole H) .

-

IR (KBr): Peaks at 3400 cm⁻¹ (O-H stretch), 3100 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N) .

-

Mass Spectrometry: ESI-MS shows m/z 183.1 [M – 2HCl + H]⁺, consistent with the free base.

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile intermediate for:

-

Kinase inhibitors: Piperidine-imidazole hybrids target ATP-binding pockets in cancer-related kinases .

-

Antipsychotics: Structural similarity to risperidone analogs hints at dopamine receptor modulation .

Patent Landscape

Patent EP3587411A1 discloses piperidine-linked imidazoles as pharmacokinetic enhancers, underscoring the scaffold’s utility in prodrug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume